Undecylmagnesium bromide

Description

Propriétés

IUPAC Name |

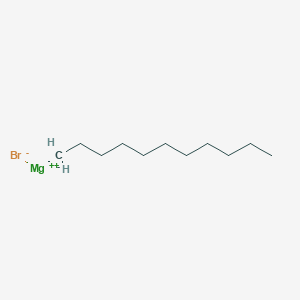

magnesium;undecane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h1,3-11H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSODDZZHKPPOK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Undecylmagnesium bromide is typically prepared through the reaction of undecyl bromide with magnesium in an ether solution. This process involves the following steps:

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel is used. The reaction is carried out under an inert atmosphere, usually nitrogen.

Magnesium Activation: Magnesium turnings are activated by heating in the presence of iodine.

Addition of Undecyl Bromide: Undecyl bromide is added dropwise to the activated magnesium in an ether solvent, such as tetrahydrofuran (THF).

Industrial production methods for Grignard reagents like this compound often involve continuous flow reactors to ensure better control over reaction conditions and scalability .

Analyse Des Réactions Chimiques

Undecylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: It is used in coupling reactions to form complex organic molecules.

Common reagents and conditions used in these reactions include:

Solvents: Tetrahydrofuran (THF), diethyl ether.

Temperature: Reactions are typically carried out at low temperatures (-78°C) to control reactivity.

Major products formed from these reactions include alcohols, alkenes, and complex organic structures.

Applications De Recherche Scientifique

Undecylmagnesium bromide has several scientific research applications:

Synthesis of Electron Transfer Inhibitors: It is used in the Grignard reaction to synthesize compounds like 5-Undecyl-6-hydroxy-4,7-dioxobenzothiazole, a potent electron transfer inhibitor.

Polymer Synthesis: Grignard reagents are used to prepare isotactic and stereoblock poly(methyl methacrylates), highlighting the significance of solvent composition and halide content in controlling stereospecificity.

Membrane Surface Potential Studies: Charged paramagnetic amphiphiles like dodecyl trimethyl ammonium bromide are used as probes for membrane surface potentials.

Synthesis of Tetrasubstituted Alkenes: Arylmagnesium bromides are utilized in iron-catalyzed reactions to yield alkenylmagnesium reagents, which are transformed into tetrasubstituted alkenes.

Mécanisme D'action

The mechanism by which undecylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the interaction with carbonyl groups in aldehydes and ketones.

Comparaison Avec Des Composés Similaires

Table 1: Properties of this compound and Related Grignard Reagents

Key Observations:

Chain Length and Solubility: this compound’s long alkyl chain improves solubility in THF, making it suitable for reactions requiring extended hydrocarbon motifs (e.g., polymer synthesis) . Shorter-chain reagents (e.g., allyl-, isobutyl-) are more volatile and reactive but less soluble in non-polar media.

Reactivity in Cross-Coupling :

- This compound participates in Ni(dppp)Cl₂-catalyzed couplings , leveraging its steric bulk for regioselective synthesis .

- Allylmagnesium bromide undergoes conjugate additions due to its π-system, while aryl reagents (e.g., phenyl-) excel in forming aromatic intermediates .

Safety and Handling :

- All Grignard reagents are pyrophoric and require inert atmospheres (N₂ or Ar). This compound’s lower volatility compared to smaller reagents may reduce ignition risk but necessitates careful handling due to its high molecular weight .

Reactivity in Specific Reactions

Table 2: Performance in Cross-Coupling Reactions

Activité Biologique

Undecylmagnesium bromide (C11H23BrMg) is a Grignard reagent that has garnered attention for its potential biological activities. This compound is primarily studied in the context of its synthetic utility in organic chemistry, but emerging research indicates that it may have significant implications in biological systems, particularly in the fields of medicinal chemistry and pharmacology.

This compound is synthesized through the reaction of magnesium with undecyl bromide in an ether solvent. The general reaction can be represented as follows:

This reagent is highly reactive and is typically used to form carbon-carbon bonds in various organic synthesis applications, including the preparation of alcohols, ketones, and other functional groups.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. In a study investigating various Grignard reagents, it was found that this compound exhibited cytotoxic effects against several human tumor cell lines, including prostate cancer (PC-3) and T-cell leukemia (Jurkat) cells. The growth inhibition (GI50) values reported were approximately 10-15 µg/mL for these cell lines, indicating a moderate level of cytotoxicity .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the disruption of cellular processes essential for tumor growth. The compound's ability to form complexes with biomolecules could lead to alterations in cell signaling pathways, ultimately inducing apoptosis in cancer cells.

Case Study 1: Cytotoxicity Assays

In a systematic investigation of this compound's biological activity, researchers conducted cytotoxicity assays using MTS and MTT methods on various cancer cell lines. The results demonstrated that this compound had a dose-dependent effect on cell viability, with significant reductions observed at concentrations above 10 µg/mL .

| Cell Line | GI50 (µg/mL) | Method Used |

|---|---|---|

| PC-3 (Prostate) | 10 | MTS |

| Jurkat (T-cell) | 5 | MTT |

Case Study 2: Structure-Activity Relationship

Further studies explored the structure-activity relationship (SAR) of this compound and related compounds. Variations in the alkyl chain length and branching were shown to influence the cytotoxic activity significantly. For instance, compounds with longer hydrocarbon chains demonstrated enhanced activity against certain tumor cell lines, suggesting that hydrophobic interactions play a crucial role in their biological efficacy .

Q & A

Q. What are the standard synthetic protocols for preparing undecylmagnesium bromide, and how do reaction conditions influence yield?

this compound, a Grignard reagent, is typically synthesized via the reaction of 1-bromoundecane with magnesium metal in anhydrous ether or tetrahydrofuran (THF). Critical parameters include:

- Magnesium activation : Pre-treatment with iodine or mechanical scraping to remove oxide layers .

- Solvent purity : Strictly anhydrous conditions to prevent hydrolysis .

- Temperature control : Exothermic reactions require cooling to maintain 40–50°C for optimal initiation . Yield optimization often involves catalytic additives (e.g., LiCl) to enhance magnesium reactivity. Post-synthesis, titration with iodine or quantitative NMR confirms concentration .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- ATR-FTIR : Identifies C-Mg-Br bonding vibrations (~500–600 cm⁻¹) and alkyl chain signatures .

- XRD : Confirms crystalline structure in solid-state derivatives (e.g., after quenching with electrophiles) .

- TGA : Estimates thermal stability and decomposition profiles under inert atmospheres .

- ¹H/¹³C NMR : Requires rapid analysis in deuterated solvents (e.g., THF-d₈) due to air sensitivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of flammable vapors .

- Fire prevention : CO₂ or dry chemical extinguishers for magnesium fires; avoid water .

- Spill management : Neutralize with inert adsorbents (e.g., sand) followed by isopropanol to quench residual reactivity .

- PPE : Flame-resistant lab coats, nitrile gloves, and face shields .

Advanced Research Questions

Q. How can catalytic systems (e.g., Ni or Pd) improve the efficiency of cross-coupling reactions involving this compound?

Nickel catalysts like Ni(dppp)Cl₂ enable Kumada couplings with aryl/heteroaryl halides, achieving >75% yields in bithiophene synthesis . Key factors:

- Ligand choice : Bulky phosphines (dppp) suppress β-hydride elimination.

- Solvent effects : THF enhances reagent solubility but may require elevated temperatures (60–80°C) for sluggish substrates. Mechanistic studies (e.g., DFT calculations) suggest oxidative addition and transmetallation steps dictate regioselectivity .

Q. What experimental strategies resolve contradictions in bromide byproduct analysis during this compound reactions?

Contradictions in bromide quantification (e.g., soil mobility studies ) arise from:

- Methodological variability : Ion chromatography vs. capillary electrophoresis may yield differing detection limits .

- Matrix effects : High chloride concentrations (>1 M) induce antistacking in electrophoretic separations, necessitating buffer optimization (e.g., using mobility-matched co-ions like acetate) .

- Statistical validation : Replicate sampling (n ≥ 6) reduces coefficient of variation (CV) from ~50% to <20% in environmental studies .

Q. How do solvent polarity and temperature affect the stability and reactivity of this compound?

- THF vs. diethyl ether : THF’s higher polarity stabilizes the Grignard complex but accelerates decomposition above 60°C .

- Low-temperature kinetics : At –20°C, nucleophilic addition to carbonyl groups proceeds with >90% selectivity, whereas room-temperature reactions favor Wurtz coupling .

- Degradation pathways : Hydrolysis produces undecane and Mg(OH)Br, detectable via GC-MS and conductometric titration .

Q. What are the environmental implications of magnesium bromide byproducts from large-scale Grignard reactions?

- Soil mobility : Bromide ions exhibit high leaching potential in sandy soils (Kd < 0.5 L/kg), requiring containment strategies .

- Toxicity profiling : Chronic exposure to MgBr₂ in aquatic systems disrupts osmoregulation in Daphnia magna (EC₅₀ = 120 mg/L) .

- Bioremediation : Halophilic bacteria (e.g., Halomonas) degrade bromide via enzymatic pathways, though efficiency drops below pH 6 .

Methodological Challenges and Contradictions

Q. Why do discrepancies arise in reported vapor pressures for this compound derivatives?

Thermogravimetric (TGA) data under non-isothermal conditions overestimate vapor pressures due to convective losses. Isothermal TGA at 25–50°C with N₂ carrier gas provides more accurate Langmuir-based calculations (e.g., 0.12 Pa at 30°C for formamidinium bromide analogs) .

Q. How can researchers address conflicting data on the carcinogenic potential of bromide-containing reaction byproducts?

Epidemiological studies show weak associations between bromide exposure and prostate cancer (OR = 1.21, p = 0.076) . Discrepancies stem from:

- Dose-response variability : Occupational vs. environmental exposure thresholds differ by 10-fold .

- Biomonitoring gaps : Urinary bromide correlates poorly with tissue accumulation in long-term studies .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.